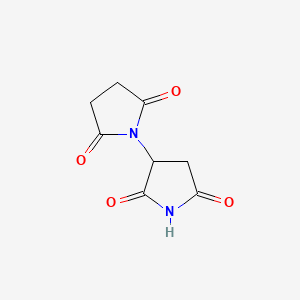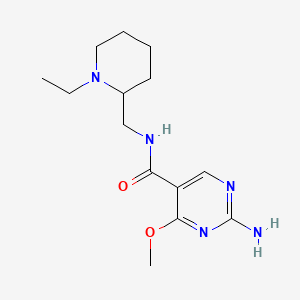
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate is a chemical compound with the molecular formula C65H92O10 and a molecular weight of 1033.42 g/mol . This compound is known for its unique structure, which includes two benzoyloxyphenyl groups connected by a heptanedioate linker, and is often used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-(hexadecyloxy)benzoic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. This integration can influence the fluidity and permeability of the membrane, impacting various cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate: Similar structure but with an adipate linker instead of heptanedioate.
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) succinate: Contains a succinate linker, leading to different chemical properties.
Uniqueness
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate is unique due to its heptanedioate linker, which provides distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with lipid membranes and other amphiphilic environments .
Propiedades
Número CAS |
765954-18-5 |
|---|---|
Fórmula molecular |
C65H92O10 |
Peso molecular |
1033.4 g/mol |
Nombre IUPAC |
bis[4-(4-hexadecoxybenzoyl)oxyphenyl] heptanedioate |
InChI |
InChI=1S/C65H92O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-52-70-56-40-36-54(37-41-56)64(68)74-60-48-44-58(45-49-60)72-62(66)34-30-29-31-35-63(67)73-59-46-50-61(51-47-59)75-65(69)55-38-42-57(43-39-55)71-53-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36-51H,3-35,52-53H2,1-2H3 |
Clave InChI |
ZJUTYBMSBOQUIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


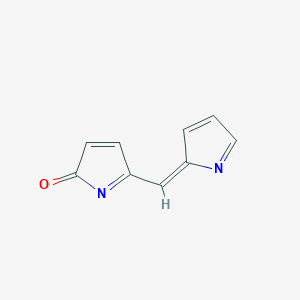
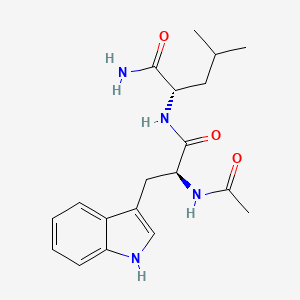
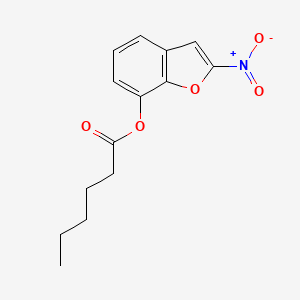
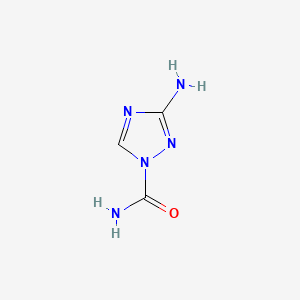

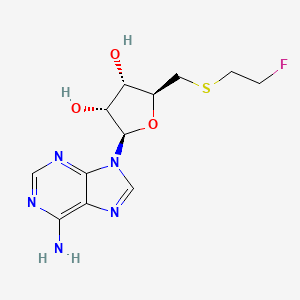
![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
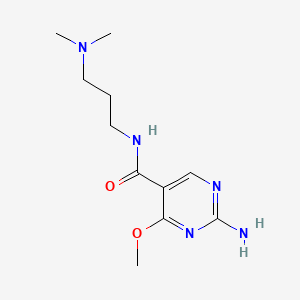
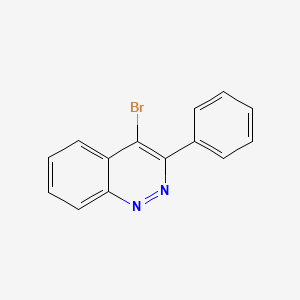
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
